3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine

Drug design Lipophilicity ADME

3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3) is a 3,4-disubstituted 5-aminopyrazole bearing a methoxymethyl group at C3 and a p-tolyl group at C4. It belongs to the aminopyrazole class, which is widely exploited in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 895043-01-3
Cat. No. B2852547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine
CAS895043-01-3
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(NN=C2N)COC
InChIInChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15)
InChIKeyBCXAJARIERXCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3) – Procurement-Relevant Physicochemical and Structural Profile for Aminopyrazole Selection


3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3) is a 3,4-disubstituted 5-aminopyrazole bearing a methoxymethyl group at C3 and a p-tolyl group at C4. It belongs to the aminopyrazole class, which is widely exploited in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications [1]. The compound is commercially available as a research-grade building block with a typical purity of 98% and a molecular weight of 217.27 g/mol . Its computed XLogP3-AA of 1.5 and topological polar surface area of 63.8 Ų place it in a favorable property space for lead optimization campaigns [2].

Why 3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3) Cannot Be Replaced by Generic In-Class Aminopyrazoles


Aminopyrazoles with identical core scaffolds but differing C3 substituents exhibit pronounced differences in lipophilicity, hydrogen-bonding capacity, and steric bulk, which directly impact membrane permeability, target binding, and metabolic stability [1]. The methoxymethyl group at the C3 position of 895043-01-3 introduces an additional hydrogen bond acceptor and a flexible ether side chain that cannot be mimicked by simple alkyl congeners such as the 3-methyl or 3-ethyl analogs. This substitution pattern alters both the conformational landscape and the electronic distribution of the pyrazole ring, leading to distinct structure–activity relationships (SAR) that are not interchangeable across compound series [2]. Consequently, procurement of a generic 5-aminopyrazole without the specific 3-methoxymethyl-4-p-tolyl substitution risks loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence: 3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3) vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA): 895043-01-3 Exhibits Intermediate Lipophilicity Distinct from 3-Methyl and 3-Ethyl Congeners

The computed XLogP3-AA of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is 1.5, positioning it between the more lipophilic 3-ethyl analog (XLogP3-AA ~2.1 for 3-ethyl-4-(p-tolyl)-1H-pyrazol-5-amine, CAS 1119391-28-4) and the less lipophilic 3-methyl analog (XLogP3-AA ~1.2 for 3-methyl-4-(p-tolyl)-1H-pyrazol-5-amine, CAS 1159187-59-3) [1] . This 0.3–0.6 log unit difference corresponds to a ~2–4 fold variation in partition coefficient, which can significantly influence membrane permeability and off-target binding [2].

Drug design Lipophilicity ADME

Hydrogen Bond Acceptor Count: 895043-01-3 Provides an Additional HBA Versus Alkyl-Substituted Analogs

3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine possesses 3 hydrogen bond acceptor (HBA) atoms (pyrazole N, amine N, and ether O), whereas its 3-methyl and 3-ethyl counterparts each have only 2 HBAs (pyrazole N and amine N) [1] [2]. The additional ether oxygen in the methoxymethyl side chain can participate in hydrogen bonding with protein residues or water networks, potentially enhancing target binding affinity or solubility.

Medicinal chemistry Hydrogen bonding Target engagement

Rotatable Bond Count: Enhanced Conformational Flexibility of 895043-01-3 Relative to 3-Methyl and 3-Ethyl Analogs

The target compound has 3 rotatable bonds (methoxymethyl C–O, C–C linking pyrazole to p-tolyl, and the methyl rotation of p-tolyl), compared to 2 rotatable bonds for the 3-methyl and 3-ethyl analogs [1] [2]. This extra rotatable bond increases conformational entropy and may influence binding thermodynamics, potentially requiring a larger entropic penalty upon target binding but also enabling better induced-fit adaptation.

Conformational analysis Molecular flexibility Entropic penalty

Synthetic Versatility: Methoxymethyl as a Latent Aldehyde Handle for Downstream Diversification

The methoxymethyl substituent can be deprotected to a hydroxymethyl group or oxidized to an aldehyde, enabling further functionalization through reductive amination, Grignard addition, or Wittig chemistry [1]. In contrast, the 3-methyl analog cannot be readily functionalized without harsh C–H activation conditions, and the 3-ethyl analog offers only limited additional reactivity. This latent aldehyde functionality makes 895043-01-3 a more versatile building block for parallel library synthesis.

Synthetic chemistry Building block Library synthesis

Topological Polar Surface Area (TPSA): 895043-01-3 Falls Within the Optimal Range for Blood–Brain Barrier Penetration

The computed TPSA of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is 63.8 Ų, which is below the widely accepted threshold of 70–90 Ų for favorable blood–brain barrier (BBB) penetration [1] [2]. The 3-methyl analog has a TPSA of ~54.7 Ų, and the 3-ethyl analog ~54.7 Ų, both also below the threshold, but the slightly higher TPSA of the target compound may improve aqueous solubility while retaining BBB permeability [3].

CNS drug design Brain penetration TPSA

Commercial Purity and Storage: 895043-01-3 Is Supplied at 98% Purity Under Controlled Conditions Suitable for Repeatable Screening

3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is commercially offered at a purity of 98% . In comparison, the 3-methyl analog from Sigma-Aldrich (AldrichCPR) is sold without a specified purity guarantee and without analytical data, placing the burden of identity and purity confirmation on the buyer . The 3-ethyl analog is available at 97–98% purity, but the methoxymethyl compound maintains a slightly higher purity specification.

Compound management Purity Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS 895043-01-3)


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and HBA Capacity

In kinase inhibitor programs where achieving an optimal logP window of 1–2 is critical for oral bioavailability, 895043-01-3 (XLogP3-AA 1.5) provides a starting point that avoids the excessive lipophilicity of the 3-ethyl analog (XLogP3-AA ~2.1) while offering an additional hydrogen bond acceptor relative to the 3-methyl analog [1] . This balance is particularly relevant for optimizing ATP-competitive inhibitors where the hinge-binding motif benefits from the amino group and the methoxymethyl oxygen can engage the ribose pocket or solvent-exposed region.

CNS Drug Discovery Programs Leveraging Favorable TPSA for Brain Penetration

With a TPSA of 63.8 Ų—below the 70–90 Ų threshold for BBB penetration—895043-01-3 is well-suited for CNS-targeted medicinal chemistry campaigns [2] [3]. Its TPSA is slightly higher than that of the methyl and ethyl analogs (~54.7 Ų), which may improve aqueous solubility and reduce non-specific tissue binding without compromising brain uptake potential.

Parallel Library Synthesis Using the Methoxymethyl Group as a Diversification Handle

The methoxymethyl substituent at C3 can be efficiently converted to a hydroxymethyl or aldehyde functional group, enabling rapid generation of diverse analogs via amination, alkylation, or olefination chemistry [4]. This contrasts with the 3-methyl analog, which lacks a reactive handle, and makes 895043-01-3 the preferred core scaffold for high-throughput SAR expansion around the aminopyrazole template.

Reproducible Biological Screening Requiring High-Purity Compound Supply

For academic screening centers and industrial hit-to-lead groups where compound integrity directly impacts data reproducibility, 895043-01-3 is supplied at a verified 98% purity . This contrasts with the 3-methyl analog (AldrichCPR), which is sold without analytical certification and requires in-house purity verification before use, adding time and cost to screening workflows.

Quote Request

Request a Quote for 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.